4-(diethylamino)butanoic acid
Overview
Description
“Butyric acid, 4-(diethylamino)-” is a chemical compound with the molecular formula C8H17NO2. It is commonly used in solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of “Butyric acid, 4-(diethylamino)-” can be represented by the linear formula (CH3)2N(CH2)3CO2H . Its molecular weight is approximately 159.23 g/mol.Physical and Chemical Properties Analysis
“Butyric acid, 4-(diethylamino)-” has a density of approximately 1.0±0.1 g/cm3. It has a boiling point of 255.1±23.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm3 and a molar volume of 162.5±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Structural Insights Further research into the chemical synthesis of compounds related to 4-(diethylamino)-butyric acid has been conducted. Potts and Winslow (1987) reported the synthesis of 4-diethylamino-2,6-di-tert-butylpyridine, a compound with structural similarities, highlighting the diverse synthetic routes and potential applications of diethylamino derivatives (Potts & Winslow, 1987).
Biological Activity and Molecular Recognition The molecular recognition capabilities of amine-containing, cytosine-based ditopic receptors, including those with diethylamino substituents, have been studied for their ability to complex with guanosine monophosphate (GMP). Such compounds demonstrate the potential of diethylamino derivatives in biochemical and pharmacological applications (Furuta, Magda, & Sessler, 1991).
Solid-State Fluorescence Research into the solid-state fluorescence properties of pyridinium styryl dyes, including those with diethylamino groups, has shown significant potential in materials science and sensor technology. These compounds exhibit strong fluorescence in the solid state, suggesting applications in optoelectronics and fluorescence-based sensing technologies (Matsui et al., 2013).
Mechanism of Action
Target of Action
It is known that butyric acid, a related compound, acts as an endogenous agonist of human hydroxycarboxylic acid receptor 2 (hca2), a g protein-coupled receptor .
Mode of Action
It is likely to interact with its targets in a similar manner to butyric acid, which is fully ionized at physiological ph .
Biochemical Pathways
Butyric acid, 4-(diethylamino)- is likely involved in similar biochemical pathways as butyric acid. Butyric acid is a part of the butanoate metabolism pathway . It is also involved in fatty acid biosynthesis . The compound may also play a role in carbohydrate digestion and absorption, and protein digestion and absorption .
Result of Action
It is known that butyric acid plays a role in the production of acetic acid, butyric acid, and hexanoic acid .
Action Environment
It is known that microbial biosynthesis of straight-chain aliphatic carboxylic acids, such as butyric acid, can be influenced by environmental factors .
Safety and Hazards
Future Directions
Microbially produced volatile fatty acids (VFAs), such as “Butyric acid, 4-(diethylamino)-”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . The development of bio-based butyric acid production processes from renewable feedstocks is gaining attention .
Properties
IUPAC Name |
4-(diethylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAWBWSOYRMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213299 | |
Record name | Butyric acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-13-0, 42060-21-9 | |
Record name | Butyric acid, 4-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC359856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyric acid, 4-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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